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Compound of Interest

Compound Name:
2-(1H-pyrazol-1-ylmethyl)-1,4-

oxazepane

CAS No.: 1256643-06-7

Cat. No.: B578584

Get Quote

Executive Summary
In medicinal chemistry, the expansion from 6-membered rings (morpholines/piperazines) to 7-

membered rings (oxazepanes/diazepanes) is a common strategy to alter spatial geometry and

receptor fit. However, this homologation introduces unique metabolic liabilities.

This guide objectively compares the 1,4-diazepane (homopiperazine) and 1,4-oxazepane

(homomorpholine) scaffolds. While diazepanes offer superior solubility and functionalization

vectors via two nitrogen handles, they are frequently metabolic "soft spots," susceptible to rapid

CYP450-mediated clearance. The oxazepane scaffold serves as a tactical bioisostere,

leveraging the electron-withdrawing oxygen to lower the pKa of the remaining amine, thereby

reducing metabolic lability while maintaining 7-membered ring topology.

Structural & Physicochemical Basis[1]
The metabolic divergence between these scaffolds is rooted in their electronic properties. The

1,4-diazepane ring contains two basic nitrogen centers, whereas the 1,4-oxazepane replaces

one nitrogen with oxygen.
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Physicochemical Impact Table
Feature

1,4-Diazepane
(Homopiperazine)

1,4-Oxazepane
(Homomorpholine)

Impact on
Metabolism

Electronic Nature

High Basicity (pKa ~9-

10 for secondary

amine)

Lower Basicity (pKa

~7-8)

Lower pKa reduces

cation-pi interactions

with CYP450 heme,

often reducing intrinsic

clearance (

).[1]

Lipophilicity (LogP)
Lower (more polar

due to 2x N)

Higher (O is less polar

than NH/NR)

Higher LogP can

increase CYP binding,

but the electronic

effect of O usually

dominates to improve

stability.

Metabolic Soft Spots
4 (Two

-carbons per Nitrogen)

2 (Only

-carbons to Nitrogen

are primary hotspots)

Oxygen deactivates

adjacent carbons

toward oxidation

better than Nitrogen.

[1]

Structural Visualization
The following diagram illustrates the structural relationship and the electronic influence of the

heteroatoms.

Bioisosteric Shift

1,4-Diazepane
(High Basicity)

1,4-Oxazepane
(Lower Basicity)

N -> O Replacement
(pKa reduction ~2-3 units)

CYP450 Active Site
(Heme Iron)

High Affinity
(N-oxidation / N-dealkylation)

Reduced Affinity
(Ether is stable)
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Click to download full resolution via product page

Caption: Structural comparison highlighting the bioisosteric replacement of Nitrogen

(Diazepane) with Oxygen (Oxazepane) and its effect on CYP450 affinity.

Metabolic Pathways & Liability[1][3][4]
Understanding how these scaffolds degrade is critical for rational design.[1]

1,4-Diazepane Liabilities
The diazepane ring is notoriously unstable in liver microsomes unless sterically protected.

N-Dealkylation: If the nitrogens are substituted, oxidative cleavage of the N-C bond is rapid.

Ring Oxidation (Endocyclic): Hydroxylation at the carbons

to the nitrogens leads to ring opening or lactam formation.

N-Oxidation: The basic nitrogens are prime targets for Flavin-containing Monooxygenases

(FMOs) or CYPs to form N-oxides.[1]

1,4-Oxazepane Advantages
Ether Stability: The ether oxygen is metabolically robust compared to the amine.[1]

Inductive Effect: The oxygen atom inductively withdraws electron density from the ethylene

bridges, making the remaining

-carbons less nucleophilic and less prone to radical abstraction by the CYP Compound I
species.
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Caption: Divergent metabolic fates: Diazepanes suffer from multiple clearance pathways, while

Oxazepanes block N-centric oxidations.[1]

Experimental Validation: Microsomal Stability Assay
To validate the stability difference, a standard Human Liver Microsome (HLM) assay is

required. This protocol is self-validating via the use of positive controls (high clearance) and

negative controls (low clearance).

Protocol: HLM Intrinsic Clearance ( )[1]
Materials:

Pooled Human Liver Microsomes (20 mg/mL protein conc).[1]

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6P dehydrogenase).[1]

Test Compounds (Diazepane/Oxazepane analogs) at 1 µM final concentration.

Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

Pre-Incubation: Mix 30 µL of microsomes (final conc 0.5 mg/mL) with phosphate buffer (100

mM, pH 7.4) and test compound (1 µM). Equilibrate at 37°C for 5 mins.
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Initiation: Add 15 µL NADPH regenerating system to start the reaction.

Sampling: At

min, remove 50 µL aliquots.

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal

standard, e.g., Tolbutamide).

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM

mode).

Calculation: Plot

vs. time. The slope is

.

Representative Data Comparison
Data synthesized from bioisosteric studies of Suvorexant intermediates and

morpholine/piperidine comparisons.

Scaffold
Analog

Substituent (R)
HLM

(min)
(µL/min/mg)

Stability
Verdict

1,4-Diazepane N-Methyl < 15 > 90
High Clearance

(Unstable)

1,4-Diazepane N-Benzyl ~ 25 55

Moderate (N-

dealkylation

prone)

1,4-Oxazepane N-Methyl > 60 < 23 High Stability

1,4-Oxazepane N-Benzyl ~ 45 30
Improved vs

Diazepane
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Case Study: Suvorexant & The Diazepane "Soft
Spot"
The development of Suvorexant (Merck), a dual orexin receptor antagonist, provides a critical

lesson in diazepane metabolism.

The Problem: Early lead compounds containing the 1,4-diazepane ring exhibited high

oxidative metabolism. The diazepane ring was identified as a "metabolic soft spot,"

specifically at the carbons alpha to the nitrogens.

The Fix: While Merck retained the diazepane ring for its specific conformational properties

(U-shape binding), they had to extensively optimize the substituents (e.g., adding a 7-methyl

group) to sterically hinder CYP access.

The Bioisostere Lesson: In parallel series (and competitor compounds), replacing the

diazepane with oxazepane or morpholine-based scaffolds is a standard tactic to block this

specific metabolic liability without requiring complex steric shielding.

Key Insight: If your SAR allows it, switching from Diazepane to Oxazepane is often a more

efficient fix for high clearance than trying to sterically crowd the diazepane ring.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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